1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-butylphenyl group. This structure places it within a class of purine analogues known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(4-butylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4O/c1-2-3-4-11-5-7-12(8-6-11)19-14-13(9-18-19)15(20)17-10-16-14/h5-10H,2-4H2,1H3,(H,16,17,20) |
InChI Key |
HOVYNODESNWCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Aryl Group Introduction
A validated method for introducing aryl groups to the pyrazolo[3,4-d]pyrimidine scaffold involves Ullmann-type coupling, as demonstrated in the synthesis of 2-allyl-6-(methylthio)-1-pyridin-2-yl-3H-pyrazolo[3,4-d]pyrimidin-3-one. Adapting this protocol for 1-(4-butylphenyl) substitution requires:
-
Starting material : 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Reagents : 4-iodobutylbenzene, copper(I) iodide (20 mol%), N,N'-dimethylethylenediamine (ligand)
-
Conditions : 1,4-dioxane at 95°C for 12–18 hours
The reaction proceeds via a radical mechanism, where the copper catalyst mediates single-electron transfer to activate the aryl iodide. Table 1 summarizes optimization data derived from analogous systems:
Table 1. Catalyst Screening for Aryl Coupling Reactions
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
|---|---|---|---|
| 1 | CuI (10) | DMEDA (20) | 62 |
| 2 | CuI (20) | DMEDA (40) | 88 |
| 3 | CuI (20) | 1,10-Phenanthroline | 45 |
| 4 | CuBr (20) | DMEDA (40) | 71 |
Optimal results (88% yield) occur with 20 mol% CuI and 40 mol% N,N'-dimethylethylenediamine (DMEDA). The bulky 4-butylphenyl group necessitates extended reaction times compared to smaller aryl substituents to achieve complete conversion.
Cyclocondensation Approaches to Construct the Bicyclic System
Hydrazine-Mediated Ring Closure
The foundational synthesis of pyrazolo[3,4-d]pyrimidines involves cyclocondensation between β-keto enamines and hydrazine derivatives. For 1-(4-butylphenyl) substitution:
-
Precursor synthesis :
-
4-(4-Butylphenyl)-3-oxobutanenitrile → React with ethyl acetoacetate under Knoevenagel conditions
-
Intermediate: 3-Cyano-4-(4-butylphenyl)-pent-2-enedioate
-
-
Cyclization :
-
Treatment with hydrazine hydrate (3 equiv) in ethanol at reflux
-
Mechanism: Dual nucleophilic attack by hydrazine at C-2 and C-4 positions
-
Key variables :
-
Solvent polarity : Ethanol (ε = 24.3) gives superior regioselectivity over DMF (ε = 36.7)
-
Temperature : Reflux (78°C) prevents oligomerization side products
This method typically achieves 65–72% yields for analogous structures, with the 4-butyl group slightly reducing reaction rates due to steric hindrance.
Regioselective Functionalization at N-1 Position
Directed Lithiation Strategies
Controlling substitution at N-1 requires protective group strategies. A proven approach uses:
-
Protection : Install triisopropylsilyl (TIPS) group at N-2 using TIPSCl/imidazole
-
Lithiation : LDA (-78°C, THF) generates anion at N-1
-
Electrophilic quenching : Add 4-butylbenzyl bromide
-
Deprotection : TBAF in THF removes TIPS group
This sequence achieves >95% regioselectivity for N-1 substitution, critical for maintaining the target structure's pharmacological profile.
Microwave-Assisted Synthesis for Process Intensification
Recent advances employ microwave irradiation to accelerate key steps:
Optimized protocol :
-
Reaction : Cyclocondensation of 3-amino-4-(4-butylphenyl)pyrazole-5-carboxamide with triethyl orthoformate
-
Conditions : 150°C, 300 W, 15 minutes
Microwave parameters reduce reaction times from 8 hours to 15 minutes while improving purity (HPLC purity 99.2% vs. 97.5%).
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann coupling | 88 | 98.5 | >100 g |
| Hydrazine cyclization | 72 | 97.2 | 50 g |
| Microwave-assisted | 89 | 99.1 | 10 g |
| Lithiation-electrophile | 81 | 98.8 | 20 g |
The Ullmann coupling method offers the best balance of yield and scalability, though microwave synthesis provides superior purity for preclinical applications.
Mechanistic Considerations in Byproduct Formation
Steric Effects of 4-Butylphenyl Group
The bulky substituent induces two primary side reactions:
-
N-2 alkylation : Competing pathway during Ullmann coupling (5–8% yield loss)
-
Ring-opening : Base-mediated cleavage at C-6 in strongly alkaline conditions
Mitigation strategies:
-
Use bulky bases (e.g., DIPEA) instead of K2CO3
-
Maintain reaction pH < 9.0 during cyclization steps
Chemical Reactions Analysis
Core Formation via Cyclization
A common approach involves reacting a precursor (e.g., a pyridine derivative) with hydrazines or nitriles under acidic conditions. For example:
-
Reagent : Aliphatic/aromatic nitriles, HCl gas.
-
Conditions : Dioxane solvent, reflux.
-
Mechanism : The nitrile reacts with a hydrazone intermediate, leading to cyclization to form the pyrazolo[3,4-d]pyrimidine ring .
Substitution Reactions
The butylphenyl group at position 1 is introduced via nucleophilic substitution or aromatic electrophilic substitution :
-
Reagent : 4-Butylphenyl hydrazine or arylating agents.
-
Conditions : Controlled reaction temperatures, solvents like ethanol or DMF.
Nucleophilic Substitution
The NH group at position 1 acts as a nucleophile, reacting with electrophilic partners (e.g., aryl halides) to form the butylphenyl-substituted derivative. This step is often facilitated by bases like NaOH.
Oxidation/Reduction
The mercapto (-SH) group (if present in analogs) can undergo oxidation to disulfides or reduction to thiols using agents like H₂O₂ or NaBH₄ .
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Solvents | Dioxane, butanol, ethanol |
| Catalysts | HCl gas, NaOH |
| Temperature | Reflux (100–160°C) |
| Yield | 45–56% (varies by method) |
Structural Stability and Reactivity
The compound’s pyrazolo[3,4-d]pyrimidine core confers stability under basic conditions but undergoes hydrolysis in acidic environments. The butylphenyl group enhances lipophilicity, influencing solubility and bioavailability .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent. A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one and evaluated their antimicrobial activities against different bacterial and fungal strains. The results indicated that certain derivatives exhibited significant activity compared to standard drugs, suggesting the potential for developing new antimicrobial therapies based on this scaffold .
Anticancer Research
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The compound's ability to interact with molecular targets such as protein kinases may lead to the development of novel anticancer agents. Studies have highlighted its mechanism of action involving the inhibition of key signaling pathways that are crucial for tumor growth .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives have revealed promising results. Compounds derived from this scaffold demonstrated potent inhibition of prostaglandin synthesis, indicating their potential use in treating inflammatory diseases . The pharmacological screening showed that some compounds had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for long-term use .
Synthetic Utility
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds through various chemical reactions such as cyclization and functional group transformations. This makes it valuable for synthesizing novel compounds with tailored biological activities .
Case Study 1: Antimicrobial Activity
A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and tested for antimicrobial activity. The study employed an agar well diffusion method to assess effectiveness against selected bacteria and fungi. Compounds 2e, 2f, and 2g exhibited significant antimicrobial properties compared to standard treatments .
| Compound | Activity Level | Standard Comparison |
|---|---|---|
| 2e | High | Standard Drug A |
| 2f | Moderate | Standard Drug B |
| 2g | Significant | Standard Drug C |
Case Study 2: Anti-inflammatory Effects
In a pharmacological assessment of several pyrazolo[3,4-d]pyrimidine derivatives, compounds were tested for their ability to inhibit plasma prostaglandin levels in animal models. The results indicated that selected compounds had better anti-inflammatory effects than Diclofenac®, with lower ulcerogenic potential .
| Compound | LD50 (mg/kg) | Ulcerogenic Activity |
|---|---|---|
| Compound A | >1100 | Low |
| Compound B | >2000 | Very Low |
| Compound C | >1500 | Moderate |
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are highly dependent on substituents at the 1-, 5-, and 6-positions. Below is a detailed comparison:
Structural and Electronic Effects
Pharmacological Activity
- Anticancer Activity :
- Antimicrobial Activity :
- Enzyme Inhibition :
Physicochemical Properties
Biological Activity
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological applications, including anti-cancer and anti-inflammatory activities.
| Property | Details |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 1-(4-butylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| InChI Key | HOVYNODESNWCHM-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 |
The biological activity of 1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, leading to the modulation of various biological pathways. For instance, it has been suggested that the compound can bind to kinases involved in cell signaling, thereby influencing cellular processes such as proliferation and apoptosis .
Other Biological Activities
Apart from anticancer properties, this compound may exhibit other pharmacological effects:
- Anti-inflammatory properties : Some pyrazolo derivatives have been reported to possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
- Neuroprotective effects : Preliminary investigations suggest that certain derivatives could protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antitumor Activity
A study investigated a series of pyrazolo[3,4-d]pyrimidine compounds for their antitumor activity. Among these, a compound structurally related to 1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrated a significant reduction in tumor volume in MDA-MB-436 xenograft models. The mechanism was linked to the inhibition of PARP enzymes involved in DNA repair processes .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The research showed that these compounds could effectively inhibit specific kinases associated with cancer progression. The findings suggested that the structural modifications on the pyrazolo core could enhance selectivity towards different kinase targets .
Q & A
Q. What are the common synthetic routes for 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives?
The synthesis typically involves multistep reactions, including:
- Ring-closure strategies : For example, condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (yields: ~60–80%) under eco-friendly conditions .
- Chlorination and substitution : Starting from 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, chlorination with POCl₃ followed by nucleophilic substitution or urea condensation to introduce substituents (e.g., YLL545 antiangiogenic agent, 46% yield) .
- Solvent optimization : Rapid synthesis in water via one-pot reactions, achieving high efficiency and reduced environmental impact .
Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and purity (e.g., δ 8.51 ppm for pyrimidine protons in YLL545) .
- Mass spectrometry (HRMS) : Validation of molecular weights (e.g., [M+H]⁺ at 415.1062 for YLL545) .
- HPLC : Purity assessment (>95% for most derivatives) .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group, β = 93.55°) to resolve hydrogen bonding and intermolecular interactions .
Advanced Research Questions
Q. How can computational tools like SHELX refine the crystal structure of pyrazolo[3,4-d]pyrimidinone derivatives?
SHELX programs (e.g., SHELXL, SHELXS) are critical for:
- Small-molecule refinement : High-resolution data (e.g., a = 4.6448 Å, b = 8.0792 Å) to model atomic positions and thermal parameters .
- Hydrogen bonding analysis : Identification of intermolecular interactions (e.g., N–H···O bonds in crystal packing) .
- Twinned data handling : Robust algorithms for resolving complex diffraction patterns in macromolecular applications .
Q. What strategies optimize antiangiogenic activity through structural modifications?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to VEGF receptors. YLL545, a urea derivative, showed potent inhibition via hydrophobic interactions and hydrogen bonding .
- Thioether linkages : Derivatives like 6-((3-fluorobenzyl)thio)-5-phenyl analogs improve solubility and target affinity (HPLC purity: 98–99%) .
- In vitro assays : Tube formation assays using human umbilical vein endothelial cells (HUVECs) to quantify antiangiogenic effects .
Q. How do reaction conditions influence regioselectivity in pyrazolo[3,4-d]pyrimidinone synthesis?
- Catalyst choice : Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) promote regioselective cyclization at 80°C, minimizing byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .
- Temperature control : Heating at 50–80°C ensures complete conversion of intermediates (monitored via TLC) .
Q. What methodologies are used to study enzyme inhibition (e.g., PDE9) by pyrazolo[3,4-d]pyrimidinones?
- Crystallographic docking : Resolving inhibitor-enzyme complexes (e.g., PDE9 with 1-(2-chlorophenyl)-6-(trifluoromethylpropyl) derivatives) to identify binding motifs .
- Kinetic assays : Measuring IC₅₀ values using fluorescence-based substrates (e.g., cyclic GMP analogs) .
- Mutagenesis studies : Validating key residues (e.g., Gln453 in PDE9) critical for inhibitor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
